5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride
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Description
5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride is a derivative of 1,6-naphthyridines . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . The molecular formula of the compound is C10H7NO3 .Chemical Reactions Analysis
Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Scientific Research Applications
Antibacterial Agents
One area of application for derivatives of 5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride is in the development of antibacterial agents. The synthesis and evaluation of pyridonecarboxylic acids, including analogues of this compound, have shown significant antibacterial activity. The structure-activity relationships of these compounds reveal that modifications to the cyclic amino group can result in compounds with enhanced antibacterial properties, potentially offering new avenues for antibiotic development (Egawa et al., 1984).
Organic Synthesis and Material Science
Research on derivatives of this compound has also contributed to advancements in organic synthesis methods. For example, novel and efficient synthesis routes have been developed for 5-oxo-6-carboxy-naphthyridines, showcasing the compound's versatility in organic synthesis. These methods offer efficient processes for producing naphthyridine products, highlighting the compound's utility in the synthesis of complex organic molecules with potential applications in material science and medicinal chemistry (Chua et al., 2008).
Spectroscopic and Theoretical Studies
Furthermore, spectroscopic and theoretical studies on derivatives of this compound have provided insights into the properties of these compounds. For instance, studies on the spectroscopic properties of novel polyfunctionally substituted naphthyridines have contributed to understanding the enol–lactam structure of these compounds in various states. These investigations help elucidate the pharmacological potential of naphthyridine derivatives and support their application in the development of new therapeutic agents (Perillo et al., 2009).
Properties
IUPAC Name |
5-oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-5-2-1-3-10-7(5)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBWFPAZYXFRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CNC2=O)C(=O)O)N=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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